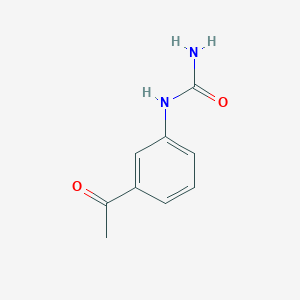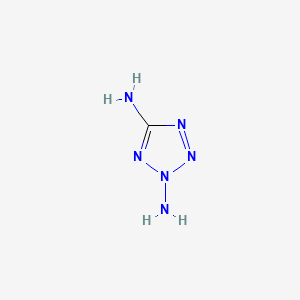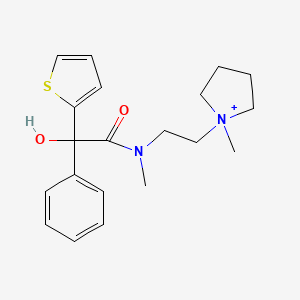
Dotefonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dotefonium is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used in research due to its unique properties and interactions with biological systems.
Méthodes De Préparation
The synthesis of Dotefonium involves several steps, typically starting with the reaction of hydroxyphenyl and thiophenyl compounds. The process includes the following steps:
Initial Reaction: The hydroxyphenyl compound reacts with a thiophenyl compound under controlled conditions to form an intermediate product.
Intermediate Formation: The intermediate product undergoes further reactions, including methylation and acetylation, to form the final this compound compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Dotefonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include oxidized derivatives of the original compound.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and alkylating agents.
Applications De Recherche Scientifique
Dotefonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: this compound is used in studies involving cell signaling and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Dotefonium involves its interaction with specific molecular targets in biological systems. It binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for maintaining cellular functions.
Comparaison Avec Des Composés Similaires
Dotefonium is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Hydroxyphenyl derivatives: These compounds share some structural similarities with this compound but differ in their functional groups and reactivity.
Thiophenyl compounds: These compounds have a thiophenyl group similar to this compound but may have different substituents that alter their chemical behavior.
This compound stands out due to its specific interactions with biological systems and its versatility in various applications.
Propriétés
Numéro CAS |
793604-71-4 |
|---|---|
Formule moléculaire |
C20H27N2O2S+ |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C20H27N2O2S/c1-21(12-15-22(2)13-6-7-14-22)19(23)20(24,18-11-8-16-25-18)17-9-4-3-5-10-17/h3-5,8-11,16,24H,6-7,12-15H2,1-2H3/q+1 |
Clé InChI |
JTZHVSMDSHENLZ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)

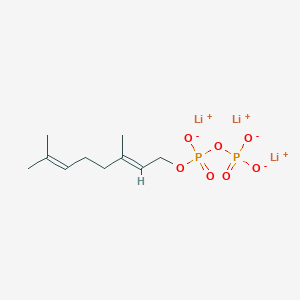
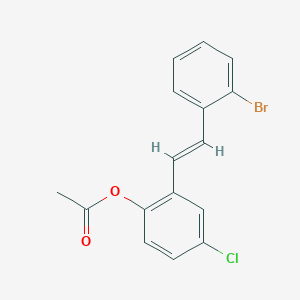
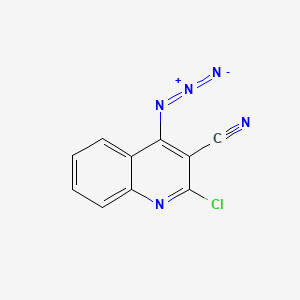
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)
![Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-](/img/structure/B12813301.png)
![2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B12813306.png)
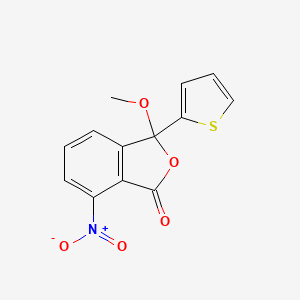

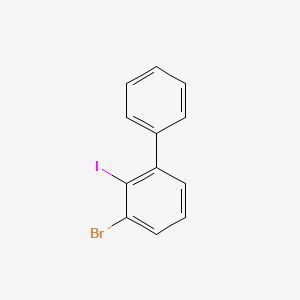
![6-chloro-2-methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12813333.png)
